Acetyl-Hirudin (53-65) (sulfated) is a synthetic derivative of hirudin, a potent anticoagulant peptide originally derived from the salivary glands of the medicinal leech, Hirudo medicinalis. This specific fragment consists of amino acids 53 to 65 of hirudin, modified by acetylation and sulfation. The compound is notable for its strong binding affinity to thrombin, a key enzyme in the coagulation cascade, which makes it a valuable tool in anticoagulation research and therapy.
Hirudin was first isolated from the saliva of leeches and has been extensively studied for its anticoagulant properties. The specific fragment Acetyl-Hirudin (53-65) is synthesized to enhance its stability and binding efficiency compared to the natural form. The sulfation at tyrosine residue 63 significantly increases its inhibitory potency against thrombin .
Acetyl-Hirudin (53-65) (sulfated) belongs to the class of serine protease inhibitors, specifically targeting thrombin. It is classified as a peptide inhibitor and is used primarily in biochemical and pharmacological studies related to coagulation processes.
The synthesis of Acetyl-Hirudin (53-65) (sulfated) typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. Following synthesis, acetylation is performed on the amino terminus to enhance stability and reduce immunogenicity. The sulfation of tyrosine residue 63 is achieved through chemical modification using sulfating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex .
The molecular structure of Acetyl-Hirudin (53-65) (sulfated) features a sequence of amino acids that includes critical residues for binding to thrombin. The sulfation at position 63 introduces a negatively charged sulfate group, which enhances electrostatic interactions with positively charged regions on thrombin.
Acetyl-Hirudin (53-65) (sulfated) primarily engages in non-covalent interactions with thrombin, including hydrogen bonding and ionic interactions facilitated by the sulfate group. These interactions stabilize the complex formed between the inhibitor and thrombin, effectively blocking substrate access.
The mechanism by which Acetyl-Hirudin (53-65) (sulfated) inhibits thrombin involves several steps:
Studies indicate that modifications such as acetylation and sulfation improve both the stability and efficacy of hirudin derivatives compared to their natural counterparts .
Acetyl-Hirudin (53-65) (sulfated) has several significant applications:
The anticoagulant potency of Acetyl-Hirudin (53-65) (sulfated) hinges critically on the post-translational modification of tyrosine at position 63 (Tyr63) with a sulfate group. This sulfation creates a highly specific and energetically favorable interaction with the fibrinogen recognition exosite (also termed anion-binding exosite I) on thrombin. The sulfated tyrosine residue (sTyr63) engages in a complex network of ionic and hydrogen-bonding interactions with key basic residues within exosite I, primarily Lys21, Arg73, Arg75, Lys106/107, and Lys110 of the thrombin B-chain [2] [4] [9]. Computational and crystallographic studies reveal that the negatively charged sulfate group acts as an electrostatic anchor, positioning the C-terminal tail of the hirudin fragment optimally within the electropositive groove of exosite I [4] [9]. This precise positioning is further stabilized by hydrophobic contacts involving neighboring residues like Phe56, Ile59, and Pro60 of the hirudin fragment [4].
The significance of sulfation is profound. Biochemical analyses demonstrate that non-sulfated Acetyl-Hirudin (54-65) exhibits a dramatic reduction (often 10-30 fold) in binding affinity for thrombin compared to its sulfated counterpart [3] [9]. This translates directly to a substantial decrease in anticoagulant potency. The sulfated tyrosine is not merely a generic enhancer of negative charge; its spatial orientation and the specific geometry of the sulfate group are crucial for forming the correct salt bridges and hydrogen bonds within the exosite. Modifications or removal of the sulfate group invariably lead to weaker, less specific binding and significantly diminished thrombin inhibitory activity [2] [3] [9]. The sulfation essentially transforms Tyr63 from a passive structural element into the key molecular determinant for high-affinity exosite I engagement.
Table 1: Impact of Key Structural Features on Hirudin Fragment Binding to Thrombin
Structural Feature | Impact on Exosite I Binding | Effect on Ki/IC50 | Key Interactions |
---|---|---|---|
Tyr63 Sulfation | Critical Anchor | ~10-30x Increase in Affinity | Ionic: Lys21, Arg73, Arg75, Lys106/107, Lys110 |
Presence of Phe56, Glu57, Glu58 | Electrostatic Complementarity | Significant Affinity Loss if Modified/Deleted | Ionic/H-bonding: Thrombin Exosite I residues |
Hydrophobic Residues (Ile59, Pro60, Leu64) | Stabilization & Pocket Penetration | Moderate Affinity Loss if Disrupted | Hydrophobic: Thrombin hydrophobic sub-pockets |
C-terminal Charge (Glu/Asp residues) | Overall Electrostatic Steering | Reduced Affinity if Neutralized | Long-range electrostatic attraction to Exosite I |
Acetyl-Hirudin (53-65) (sulfated) functions as a potent thrombin inhibitor primarily by mimicking the C-terminal effector domain of full-length hirudin. While full-length hirudin employs a bivalent inhibition strategy – simultaneously engaging the active site cleft (via its compact N-terminal domain, residues 1-49) and exosite I (via its acidic C-terminal tail, residues 50-65) – the truncated fragment Acetyl-Hirudin (53-65) (sulfated) achieves high-affinity inhibition solely through optimized exosite I binding [1] [3] [6]. This monovalent binding mode, nevertheless, potently disrupts thrombin's function by sterically blocking access of macromolecular substrates like fibrinogen to exosite I [1] [6].
Crystallographic studies of complexes between thrombin and C-terminal hirudin peptides (including sequences overlapping Acetyl-Hirudin (53-65)) reveal a remarkably conserved binding motif for the initial residues (Asp55-Phe56-Glu57-Glu58-Ile59) [4] [6]. This segment forms extensive ionic and hydrogen-bonding networks within exosite I. Crucially, the segment immediately following this conserved motif (residues Pro60-Glu61-Glu62-sTyr63-Leu64-Gln65) exhibits significant conformational plasticity. Structural analyses comparing different peptide inhibitors (e.g., Acetyl-Hirudin (53-65) (sulfated), hirullin P18, MDL-28050) complexed with thrombin show that this C-terminal portion can undergo rigid-body rotations (up to ~40 degrees around the Cα-C bond of Ile59) to optimize hydrophobic packing within a specific 3₁₀ turn hydrophobic pocket adjacent to the primary exosite I [4]. This adaptability allows residues like sTyr63, Leu64, and the terminal Gln65 to penetrate and interact favorably with this hydrophobic sub-site, significantly enhancing binding energy despite variations in the exact peptide sequence C-terminal to the conserved Phe-Glu-Glu-Ile core [4] [6].
The N-terminal acetylation in Acetyl-Hirudin (53-65) (sulfated) serves a specific structural purpose. It neutralizes the positive charge that would exist on the free N-terminal amine of Asp53. This acetylation prevents the formation of an unfavorable charge repulsion with the electropositive exosite I and may contribute to stabilizing the peptide conformation or promoting solubility, thereby optimizing its interaction profile with thrombin [3].
Table 2: Structural Motifs in Hirudin C-terminal Fragments for Thrombin Inhibition
Structural Motif/Region | Residues (Hirudin Numbering) | Role in Thrombin Binding | Conformational Flexibility |
---|---|---|---|
Conserved Electrostatic Core | Asp55 - Phe56 - Glu57 - Glu58 - Ile59 | Primary anchoring via ionic/H-bonds to Exosite I | Low; structurally defined by exosite I groove |
Hinge Region | Ile59 - Pro60 | Allows rotation of C-terminal segment | High; enables conformational adjustment |
Hydrophobic Adaptor Segment | Pro60 - Glu61 - Glu62 - sTyr63 | Positions sTyr63; hydrophobic contacts | Medium; adapts to thrombin's hydrophobic pocket |
Critical Sulfated Anchor | sTyr63 | High-affinity ionic anchoring to Exosite I | Low; sulfate group rigidly coordinated |
Terminal Hydrophobic Stabilizer | Leu64 - Gln65 | Hydrophobic packing in secondary pocket | Medium; optimizes fit within hydrophobic sub-site |
N-terminal Cap (Acetyl-) | Acetyl-53 | Neutralizes N-terminal charge; prevents repulsion | N/A |
The binding affinity of Acetyl-Hirudin (53-65) (sulfated) for thrombin is exceptionally high for a peptide fragment, yet it remains significantly lower than that of intact, naturally sulfated hirudin (Hir1-65). Full-length hirudin binds thrombin with picomolar affinity (Kd ≈ 20-200 fM), representing one of the tightest protein-protein interactions known [6] [8] [9]. This ultra-high affinity arises from the synergistic bivalent binding mechanism: the N-terminal domain binds the active site cleft with nanomolar affinity (Ki ~1-10 nM), while the sulfated C-terminal tail binds exosite I also with nanomolar affinity (Ki ~100-300 nM for fragments like S-Hir54-65) [1] [3]. The avidity effect resulting from the covalent linkage of these two domains leads to the femtomolar overall Kd [6] [8].
Acetyl-Hirudin (53-65) (sulfated), representing an optimized version of the C-terminal exosite-binding domain, exhibits binding constants in the low nanomolar range. Studies report Kd or Ki values typically between 100 nM and 200 nM for sulfated Hir54-65 or very similar fragments [1] [3]. This affinity is approximately 15-fold higher than the most potent isolated N-terminal core fragments (e.g., Hir1-52, Ki ~35 nM) which bind only the active site [1], and substantially higher than non-sulfated C-terminal peptides (Kd > 1 µM) [3] [9]. However, it is orders of magnitude weaker than the intact bivalent inhibitor.
Systematic studies on progressively truncated or modified hirudin fragments reveal the incremental contribution of different residues within the C-terminal tail to exosite I affinity. While sulfated Tyr63 is paramount, the acidic residues (Glu57, Glu58, Glu61, Glu62) contribute significantly to overall binding through electrostatic steering and specific ionic interactions [2] [6]. Truncation studies show that the minimal fragment retaining measurable anticoagulant activity is Hir54-60 (a heptapeptide), but its affinity is only in the micromolar range (Kd > 1 µM) [2]. Extending the fragment to include residues up to sTyr63 (e.g., Hir54-63 sulfated) significantly improves affinity, and the full Hir54-65 sulfated sequence provides the optimal binding within the isolated tail domain [2] [3]. The acetyl group on the N-terminus of Acetyl-Hirudin (53-65) (sulfated) provides a marginal but measurable improvement in affinity compared to the non-acetylated fragment Hir53-65 sulfated, likely by eliminating charge repulsion as previously discussed [3].
Table 3: Comparative Binding Affinities of Hirudin Variants and Fragments
Hirudin Variant/Fragment | Binding Site(s) on Thrombin | Reported Kd / Ki / IC50 | Relative Potency (vs. Hir1-65) | Key Structural Determinants |
---|---|---|---|---|
Hirudin-1 (Hir1-65) Sulfated | Active Site + Exosite I | ~0.02 - 0.2 pM (Femtomolar) | 1.0 (Reference) | Bivalent binding; sTyr63; N-core domain |
Acetyl-Hirudin (53-65) Sulfated | Exosite I Only | ~100 - 200 nM (Nanomolar) | ~10⁻⁴ - 10⁻⁵ | sTyr63; Glu57,58,61,62; Leu64; Acetyl- |
Hir1-52 (N-core domain) | Active Site Only | ~19 - 35 nM | ~10⁻³ | Compact N-domain; specific active site contacts |
S-Hir54-65 (Sulfated) | Exosite I Only | ~120 nM | ~10⁻⁴ | sTyr63; acidic residues; C-terminal hydrophobicity |
Hir54-65 (Non-sulfated) | Exosite I Weakly | > 1 µM (Micromolar) | ~10⁻⁶ | Acidic residues; hydrophobic contacts (weaker) |
Hir54-60 | Exosite I Very Weakly | >> 1 µM | ~10⁻⁷ | Minimal electrostatic/hydrophobic contacts |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: